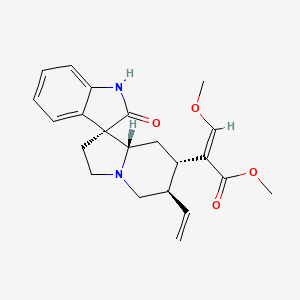

Corynoxeine

Description

This compound has been reported in Uncaria sinensis, Mitragyna rotundifolia, and other organisms with data available.

active principles of Uncariae Ramulus et Uncus; structure given in first source for ((7beta,16E,20alpha)-isomer) and ((16E,20alpha)-isomer); RN given refers to ((7beta,16E,20alpha)-isomer)

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGVMUWMAGNSY-KAXDATADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318311 | |

| Record name | Corynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-94-4 | |

| Record name | Corynoxeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoxeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYNOXEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KIC0Q2VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Corynoxeine's Neuroprotective Mechanism of Action: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Corynoxeine, a tetracyclic oxindole alkaloid derived from the plant Uncaria rhynchophylla, has emerged as a promising neuroprotective agent. Traditionally used in Eastern medicine for neurological disorders, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its therapeutic potential. This document provides an in-depth technical overview of this compound's core mechanisms of action in neuroprotection, focusing on its role in modulating autophagy, neuroinflammation, oxidative stress, and apoptosis. It is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-targeted approach, influencing several key cellular pathways implicated in neuronal survival and death. The primary mechanisms identified include the induction of autophagy for the clearance of toxic protein aggregates, suppression of neuroinflammatory responses, mitigation of oxidative stress, and inhibition of apoptotic pathways.

Autophagy Induction via Akt/mTOR Pathway Inhibition

A primary mechanism of this compound's neuroprotective action is its ability to enhance autophagy, the cellular process for degrading and recycling misfolded proteins and damaged organelles. This is particularly relevant in neurodegenerative diseases like Parkinson's Disease (PD), which are characterized by the accumulation of protein aggregates such as α-synuclein.[1][2]

This compound induces autophagy by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][3] The mTOR complex is a critical negative regulator of autophagy. By reducing the phosphorylation levels of Akt, mTOR, and the downstream effector p70 S6 Kinase, this compound effectively relieves this inhibition, leading to the initiation of autophagosome formation.[1] This process promotes the clearance of pathogenic proteins, such as α-synuclein, thereby reducing their cytotoxic effects and protecting dopaminergic neurons.[2][3][4] Studies have shown that this compound treatment leads to an increase in the level of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and a decrease in the autophagy substrate p62, confirming the induction of autophagic flux.[3][4]

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a key contributor to the pathogenesis of neurodegenerative diseases.[3] this compound has demonstrated potent anti-inflammatory effects in various models.[3][5] It significantly reduces the activation of microglia and diminishes the production and release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8).[3][6]

The underlying mechanism for this anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a master transcriptional regulator of inflammatory responses. By preventing its activation and subsequent translocation to the nucleus, this compound suppresses the expression of downstream target genes, including TNF-α, IL-1β, and IL-6, thereby dampening the inflammatory cascade and protecting neurons from inflammatory damage.[5]

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to significant neuronal damage.[7][8][9] this compound exhibits robust antioxidant properties by modulating key cytoprotective pathways.[5]

A significant mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1).[5][7][10] This enhancement of the endogenous antioxidant defense system helps neutralize ROS, reduce lipid peroxidation, and protect neurons from oxidative damage.[5][11]

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. This compound interferes with this process by modulating the expression of key regulatory proteins. Specifically, it has been shown to decrease the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2.[12] This shift results in a lower Bax/Bcl-2 ratio, which is a critical determinant of cell fate, favoring survival.[12][13][14] By stabilizing the mitochondrial membrane and preventing the release of cytochrome c, this modulation inhibits the activation of the downstream caspase cascade, including effector caspases like caspase-3, ultimately preventing the execution of the apoptotic program.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating this compound's efficacy.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| IC50 Value | A549 (Lung Adenocarcinoma) | 101.6 µM | Inhibition of cell proliferation | [12] |

| DNA Synthesis Inhibition | PDGF-BB-induced VSMCs | 5 µM | 32.8 ± 11.0% inhibition | [15] |

| 20 µM | 51.8 ± 8.0% inhibition | [15] | ||

| 50 µM | 76.9 ± 7.4% inhibition | [15] |

| IL-8 Release | α-synuclein overexpressing PC12 cells | 25 µM | Significant diminishment of IL-8 release |[3][6] |

Table 2: In Vivo Effects of this compound in Parkinson's Disease Models

| Parameter | Model | Observation | Effect of this compound | Reference |

|---|---|---|---|---|

| α-synuclein Aggregates | Rotenone-induced rat model | Increased aggregates in Substantia Nigra (SNpc) | Decreased number of aggregates | [3][4] |

| α-synuclein Expression | Rotenone-induced rat model | Increased expression in SNpc | Decreased protein expression | [3][4] |

| LC3-II Levels | Rotenone-induced rat model | - | Increased LC3-II levels in SNpc | [3][4] |

| p62 Levels | Rotenone-induced rat model | - | Decreased p62 levels in SNpc | [3][4] |

| p-mTOR Levels | Rotenone-induced rat model | - | Decreased p-mTOR levels in SNpc | [3][4] |

| Activated Microglia | Rotenone-induced rat & mouse models | Increased number of active microglia in SNpc | Significantly decreased number | [3][6] |

| Serum TNF-α | Rotenone-induced mouse model | Increased levels | Significantly decreased levels |[3][6] |

Key Experimental Protocols

This section outlines the general methodologies used to investigate the neuroprotective mechanisms of this compound.

In Vitro Neuroprotection and Autophagy Assays

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12, N2a) are cultured under standard conditions (e.g., 37°C, 5% CO₂).[1]

-

Induction of Toxicity: To model neurodegenerative conditions, cells are treated with a neurotoxin such as rotenone, MPP+, or transfected to overexpress proteins like α-synuclein.[1][3]

-

This compound Treatment: Cells are pre-treated or co-treated with varying concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 24-48 hours).[1][3]

-

Western Blot Analysis: Cell lysates are collected for protein quantification. Proteins of interest (e.g., p-Akt, p-mTOR, LC3B, p62, α-synuclein, cleaved caspase-3, Bax, Bcl-2) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized using chemiluminescence and quantified by densitometry.[3][4]

-

Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and incubated with primary antibodies (e.g., anti-LC3B). After incubation with fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI), cells are imaged using a fluorescence microscope to observe the formation of LC3 puncta, indicative of autophagosomes.[16]

-

Cell Viability Assay: Assays such as MTT or CCK-8 are used to quantify cell viability following neurotoxin and this compound treatment.[12]

In Vivo Parkinson's Disease Model

-

Animal Model Creation: Parkinson's disease models are induced in rats or mice. This can be achieved by stereotaxic infusion of rotenone into the substantia nigra pars compacta (SNpc) for an acute model or systemic administration of low-dose rotenone for a chronic model.[2][3][4]

-

Drug Administration: Animals receive daily intraperitoneal (i.p.) or oral gavage administration of this compound or vehicle control for a period of several weeks.[3]

-

Behavioral Testing: Motor function is assessed using tests like the apomorphine-induced rotation test (for unilateral lesion models) or the rotarod test to evaluate motor coordination and balance.[3]

-

Tissue Processing: Following the treatment period, animals are euthanized, and brains are collected. Brains may be fixed in paraformaldehyde for histological analysis or dissected to isolate specific regions (e.g., SNpc, striatum) for biochemical analysis.[3][4]

-

Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the SNpc. Staining for markers like Iba1 (microglia) or α-synuclein is also performed.[3]

-

Biochemical Analysis: Brain tissue homogenates are used for Western blotting (as described above) or ELISA to measure levels of proteins and inflammatory cytokines (e.g., TNF-α).[3][6]

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential through its concerted action on multiple, interconnected cellular pathways. Its ability to induce autophagy, suppress neuroinflammation, combat oxidative stress, and inhibit apoptosis positions it as a compelling therapeutic candidate for complex neurodegenerative diseases. The modulation of the Akt/mTOR, NF-κB, and Nrf2 pathways highlights its role as a multi-target agent.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross the blood-brain barrier effectively.

-

Target Engagement: Elucidating the direct molecular targets of this compound will provide a more refined understanding of its mechanism of action.

-

Clinical Translation: Rigorous, well-controlled clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of this compound in human patients with neurodegenerative diseases.

-

Synergistic Therapies: Investigating the potential of this compound in combination with other therapeutic agents could lead to more effective treatment strategies.

References

- 1. Corynoxine, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]

- 5. This compound Supplementation Ameliorates Colistin-Induced Kidney Oxidative Stress and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System [frontiersin.org]

- 8. Frontiers | Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants [frontiersin.org]

- 9. Oxidative Stress in the Brain: Basic Concepts and Treatment Strategies in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of oxidative stress in brain during rat adjuvant arthritis by carnosine, trolox and novel trolox-carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound isolated from the hook of Uncaria rhynchophylla inhibits rat aortic vascular smooth muscle cell proliferation through the blocking of extracellular signal regulated kinase 1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Corynoxine suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological properties of Corynoxeine alkaloid

An In-depth Technical Guide on the Pharmacological Properties of Corynoxeine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a tetracyclic oxindole alkaloid predominantly isolated from plants of the Uncaria genus, which have a long history in traditional medicine. Modern pharmacological research has identified this compound as a multi-target compound with a diverse range of biological activities, positioning it as a promising candidate for therapeutic development. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining key experimental protocols, and visualizing its complex signaling pathways. Its activities include neuroprotection, anti-inflammatory, anti-cancer, and cardiovascular effects, stemming from its interaction with key cellular signaling cascades.

Introduction

This compound (C₂₂H₂₆N₂O₄, Molar Mass: 382.45 g/mol ) is an active constituent of traditional herbal medicines derived from Uncaria rhynchophylla (Gouteng) and Mitragyna speciosa (Kratom).[1][2][3] Structurally, it is an enantiomer of Corynoxine B and is categorized as an oxindole alkaloid.[4] Historically used for conditions like convulsions and hypertension, this compound is now being investigated for its therapeutic potential in a range of complex diseases, including neurodegenerative disorders, cancer, and vascular proliferative diseases.[3][4] This guide synthesizes current preclinical data to offer a detailed technical perspective on its pharmacology.

Pharmacodynamics: Mechanisms of Action

This compound exerts its effects by modulating several critical signaling pathways. Its multi-target nature is a key feature of its pharmacological profile.

Cardiovascular Effects: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

A primary mechanism of this compound is its potent inhibition of platelet-derived growth factor (PDGF-BB)-induced proliferation of vascular smooth muscle cells (VSMCs), a key event in the pathogenesis of atherosclerosis and restenosis.[3] this compound achieves this by selectively blocking the phosphorylation and activation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) without affecting the upstream activators MEK1/2, Akt, PLCγ1, or the PDGF receptor itself.[3][5]

In addition to its anti-proliferative effects, this compound induces vasorelaxation by blocking L-type calcium channels and activating potassium channels in vascular smooth muscle cells.[1][2] This dual mechanism promotes smooth muscle relaxation, reduces vascular resistance, and enhances blood flow.[1][2]

Neuroprotective Effects: Induction of Autophagy

In the context of neurodegenerative diseases like Parkinson's Disease (PD), this compound demonstrates significant neuroprotective properties by enhancing autophagy, the cellular process for clearing aggregated proteins.[6][7] It promotes the clearance of α-synuclein, a major component of Lewy bodies in PD, by inducing autophagy through the inhibition of the Akt/mTOR signaling pathway.[4][6] This leads to reduced levels of phosphorylated Akt, mTOR, and p70S6K, key negative regulators of autophagy.[6]

Anti-Cancer Activity: Targeting the PI3K/AKT/COX-2 Pathway

Recent studies have highlighted this compound's potential as an anti-cancer agent, particularly in lung adenocarcinoma (LUAD).[8] It suppresses LUAD cell proliferation, migration, and invasion while inducing apoptosis.[8] The mechanism involves the inhibition of the PI3K/AKT signaling pathway, which subsequently downregulates the expression of Cyclooxygenase-2 (COX-2), a key protein implicated in cancer progression and inflammation.[8] this compound was shown to reduce levels of PI3K p110δ and phosphorylated AKT, leading to decreased COX-2 expression.[8]

Anti-Inflammatory and Anti-Allergic Properties

This compound exhibits broad anti-inflammatory and anti-allergic effects. It inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in microglia, suggesting a role in mitigating neuroinflammation.[9] Furthermore, it dose-dependently inhibits histamine release from mast cells and reduces mast cell degranulation in vivo, indicating its potential for treating pseudo-allergic reactions.[9]

Pharmacokinetics and Metabolism

Preclinical studies in rats show that this compound predominantly accumulates in the stomach and intestine after oral administration.[10] Its concentration in the brain is negligible, indicating limited permeability across the blood-brain barrier (BBB), which may reduce the risk of central nervous system side effects.[1][10] An important pharmacological interaction is its ability to induce the expression of cytochrome P450 3A4 (CYP3A4) enzymes, which can alter the metabolism of co-administered drugs that are CYP3A4 substrates.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Target/Assay | Cell Line / System | Effect | IC₅₀ / Concentration | Reference |

| Anti-Cancer | ||||

| Cell Viability | A549 (Lung Adenocarcinoma) | Inhibition | IC₅₀: 101.6 µM | [8] |

| Anti-Inflammatory | ||||

| NO Production | Primary Rat Microglia | Inhibition of LPS-induced NO | IC₅₀: 15.7 µM | [9] |

| Histamine Release | LAD 2 Mast Cells | Inhibition of compound 48/80-induced release | 25-200 µM | [9] |

| Cardiovascular | ||||

| VSMC Proliferation | Rat Aortic VSMCs | Inhibition of PDGF-BB-induced proliferation | 25.0% at 5 µM, 63.0% at 20 µM, 88.0% at 50 µM | [3] |

| DNA Synthesis | Rat Aortic VSMCs | Inhibition of PDGF-BB-induced synthesis | IC₅₀: 9.2 µM | [5] |

| Antiviral | ||||

| Anti-HIV Activity | - | Inhibition | EC₅₀: 30.02 ± 3.73 µM | [4] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dosing | Effect | Reference |

| Compound 48/80-Induced Local Anaphylaxis | Mouse | 0.5, 2.5, and 5 mg/kg | Reduction of anaphylaxis and mast cell degranulation | [9] |

| Methamphetamine-Induced Hyperlocomotion | Mouse | 30 and 100 mg/kg | Reduction of hyperlocomotion | [9] |

| Lung Adenocarcinoma Xenograft | Nude Mice | 20 and 30 mg/kg | Upregulated E-cadherin, downregulated Vimentin and Bcl-2 | [8] |

Experimental Protocols

In Vitro Methodologies

5.1.1. VSMC Proliferation and DNA Synthesis Assay

-

Cell Culture: Rat aortic vascular smooth muscle cells (VSMCs) are cultured in DMEM supplemented with 10% FBS.

-

Protocol: Cells are seeded in 96-well plates and serum-starved for 24 hours to synchronize them. They are then pre-treated with various concentrations of this compound (e.g., 5-50 µM) for 1 hour before stimulation with 50 ng/mL PDGF-BB.

-

Proliferation Measurement: After 24 hours, cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay.

-

DNA Synthesis: [³H]thymidine is added during the final 4 hours of incubation. The incorporation of thymidine into DNA is measured using a scintillation counter to quantify DNA synthesis.

-

Reference: Based on the methodology described by Kim, T.-J., et al. (2008).[3]

5.1.2. Western Blot Analysis for Signaling Pathways (ERK, Akt, mTOR)

-

Protocol: Cells (e.g., VSMCs, A549, or neuronal cells) are treated with this compound and the relevant stimulant (e.g., PDGF-BB). Cells are then lysed, and protein concentrations are determined.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-mTOR, mTOR).

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5.1.3. Cancer Cell Migration and Invasion Assay (Transwell Assay)

-

Protocol: A549 cells are pre-treated with this compound. For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel.

-

Migration/Invasion: Cells are seeded in the serum-free medium in the upper chamber, with a chemoattractant (e.g., 10% FBS) in the lower chamber.

-

Quantification: After 24-48 hours, non-invading cells are removed from the top surface. Cells that have migrated/invaded to the bottom surface are fixed, stained with crystal violet, and counted under a microscope.

In Vivo Methodologies

5.2.1. Lung Adenocarcinoma Xenograft Mouse Model

-

Animal Model: Athymic nude mice are subcutaneously injected with A549 cells.

-

Treatment: Once tumors reach a palpable size, mice are randomly assigned to groups and treated with vehicle control or this compound (e.g., 20-30 mg/kg) via intraperitoneal injection or oral gavage daily.

-

Endpoint Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry (IHC) or Western blot analysis to assess protein expression (e.g., E-cadherin, Vimentin, Bcl-2).

-

Reference: Based on the study by Hou et al. (2024).[8]

5.2.2. Rotenone-Induced Parkinson's Disease Model

-

Animal Model: Rats or mice are administered rotenone to induce PD-like pathology, including motor dysfunction and loss of dopaminergic neurons.

-

Treatment: Animals are co-treated with this compound.

-

Behavioral Assessment: Motor function is assessed using tests like the rotarod test or open-field test.

-

Histological Analysis: Brain tissues, specifically the substantia nigra, are analyzed via IHC for tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) and α-synuclein aggregates.

Conclusion and Future Directions

This compound is a pharmacologically diverse alkaloid with well-defined mechanisms of action against a range of pathological processes. Its ability to inhibit ERK1/2, modulate the Akt/mTOR and PI3K/AKT pathways, and exert anti-inflammatory effects underscores its potential as a therapeutic lead. The quantitative data from preclinical studies provide a solid foundation for its further development.

Future research should focus on several key areas:

-

Pharmacokinetic Optimization: Improving its bioavailability and BBB permeability for neurodegenerative applications.

-

Clinical Trials: Translating the promising preclinical findings into human studies to establish safety and efficacy.

-

Target Deconvolution: Further elucidating all molecular targets to better understand its polypharmacology and predict potential off-target effects.

References

- 1. Exploring the Therapeutic Potential of Mitragynine and this compound: Kratom-Derived Indole and Oxindole Alkaloids for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound isolated from the hook of Uncaria rhynchophylla inhibits rat aortic vascular smooth muscle cell proliferation through the blocking of extracellular signal regulated kinase 1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Corynoxine, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

Corynoxeine as a potential therapeutic agent for Parkinson's disease

An In-Depth Technical Guide to Corynoxeine as a Potential Therapeutic Agent for Parkinson's Disease

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein protein.[1][2] Current therapies primarily manage symptoms and do not halt disease progression. This compound, an oxindole alkaloid isolated from the medicinal herb Uncaria rhynchophylla, has emerged as a promising neuroprotective agent.[1][3] Preclinical studies demonstrate its ability to mitigate key pathological features of PD through multiple mechanisms, including the enhancement of autophagy-mediated α-synuclein clearance, suppression of neuroinflammation, and inhibition of oxidative stress-related neuronal apoptosis.[1][4] This document provides a comprehensive technical overview of the preclinical evidence, mechanism of action, and experimental methodologies related to this compound's therapeutic potential in PD.

Mechanism of Action

This compound's neuroprotective effects are multifactorial, targeting several core pathways implicated in Parkinson's disease pathogenesis.

Induction of Autophagy and Clearance of α-Synuclein

A primary pathological hallmark of PD is the aggregation of α-synuclein into toxic Lewy bodies.[2][5] this compound has been identified as a potent autophagy enhancer, promoting the degradation of these protein aggregates.[3][6] It achieves this by modulating the Akt/mTOR signaling pathway. By reducing the phosphorylation levels of Akt, mTOR, and the downstream effector p70 S6 Kinase, this compound effectively disinhibits the autophagy machinery, leading to the formation of autophagosomes that engulf and clear α-synuclein.[1][6] This action reduces the cytotoxic burden of protein aggregates in neuronal cells.[1][4]

Attenuation of Neuroinflammation

Neuroinflammation, driven by the activation of microglia, significantly contributes to the degeneration of dopaminergic neurons in PD.[1][2] Activated microglia release a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[1][4][7] this compound demonstrates significant anti-neuroinflammatory properties by inhibiting the activation of microglia.[4] In animal models of PD, treatment with this compound led to a marked decrease in the number of active microglia in the substantia nigra and a reduction in serum levels of TNF-α.[1][4]

Protection Against Oxidative Stress and Apoptosis

The death of dopaminergic neurons in PD is largely executed through apoptotic pathways, often triggered by overwhelming oxidative stress.[7][8] The intrinsic (mitochondria-mediated) pathway, involving pro-apoptotic factors like Bax and the release of cytochrome c, is considered a predominant mechanism.[8][9] While direct studies on this compound's anti-apoptotic effects are part of a broader neuroprotective profile, its ability to reduce cellular stressors like inflammation and protein aggregation indirectly mitigates the triggers for apoptosis. Furthermore, a derivative of its enantiomer, Corynoxine B, has been shown to inhibit apoptosis and increase cell viability in toxin-induced PD cell models by inducing autophagy.[10][11]

Preclinical Evidence: In Vivo and In Vitro Models

The therapeutic potential of this compound has been validated in multiple preclinical models of Parkinson's disease.

In Vivo Animal Studies

Rotenone-induced rat and mouse models, which replicate key features of PD including motor dysfunction and dopaminergic neuronal loss, have been instrumental in evaluating this compound.[1][2] Oral administration of this compound in these models resulted in significant improvements in motor function, as measured by rotarod and pole tests.[1] Histological analysis revealed that this compound treatment prevented the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and increased striatal dopamine levels.[1][2][4] Furthermore, it effectively reduced α-synuclein aggregation and microglial activation in the SNpc.[1][4]

In Vitro Cellular Studies

Studies using neuronal cell lines such as SH-SY5Y, PC12, and N2a have elucidated the molecular mechanisms of this compound.[1][6] In these cells, this compound induces autophagy and promotes the clearance of both wild-type and A53T mutant α-synuclein, a variant associated with familial PD.[6] In toxin-based models, where MPP+ (the active metabolite of MPTP) is used to induce a Parkinsonian phenotype, derivatives of this compound's stereoisomer have been shown to protect against cell death and restore viability by enhancing autophagy.[10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on this compound and its derivatives.

Table 1: In Vivo Efficacy of this compound in Rotenone-Induced PD Models

| Animal Model | Treatment Group | Dosage | Key Outcomes | Reference |

|---|---|---|---|---|

| Rotenone Rat Model | This compound-Low (Cory-L) | 2.5 mg/kg | - Improved motor function (apomorphine rotation test)- Increased striatal dopamine levels- Prevented loss of TH+ neurons in SNpc- Decreased α-synuclein aggregation | [1] |

| This compound-High (Cory-H) | 5 mg/kg | - Stronger effects on motor function, dopamine levels, and TH+ neuron survival compared to low dose | [1] | |

| Rotenone Mouse Model | This compound-Low (Cory-L) | 5 mg/kg | - Increased latency to fall (rotarod test)- Reduced turning time (pole test)- Increased striatal dopamine levels | [1] |

| | this compound-High (Cory-H) | 10 mg/kg | - More significant improvement in motor performance and dopamine levels |[1] |

Table 2: In Vitro Activity of this compound and Derivatives

| Cell Line | Model | Compound | Concentration | Key Outcomes | Reference |

|---|---|---|---|---|---|

| PC12 (A53T α-syn) | Doxycycline-induced | This compound | 25 µM | - Diminished release of IL-8 | [4] |

| PC12 | MPP+ Induced | CB6 (Corynoxine B derivative) | 5-40 µM | - Dose-dependently increased autophagy flux- Inhibited cell apoptosis- Increased cell viability | [10][11] |

| N2a, SH-SY5Y | Basal Condition | this compound | Not specified | - Induced autophagy- Reduced levels of p-Akt, p-mTOR, p-p70S6K |[6] |

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key molecular pathways modulated by this compound and a typical experimental workflow.

Caption: Mechanism of Action of this compound in Parkinson's Disease.

Caption: Typical In Vivo Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

In Vitro: SH-SY5Y Cell Culture and Toxin Model

This protocol outlines the culture of SH-SY5Y cells and the induction of a Parkinsonian phenotype using the neurotoxin MPP+.

-

Cell Culture and Maintenance:

-

Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium.[13]

-

Supplement the medium with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[13]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[13]

-

Passage cells at approximately 80% confluency using 0.25% Trypsin-EDTA. Plate cells at a density that encourages cell-to-cell contact to ensure proper proliferation.[12]

-

-

Neuronal Differentiation (Optional but Recommended):

-

MPP+ Toxin Induction and this compound Treatment:

-

Plate differentiated or undifferentiated SH-SY5Y cells in multi-well plates suitable for the desired assay (e.g., 96-well for viability, 6-well for Western blot).

-

Pre-treat cells with various concentrations of this compound (e.g., 5-40 µM) for 2-4 hours.

-

Introduce MPP+ (a common neurotoxin used to model PD in vitro) at a final concentration of 0.5-2 mM to induce cytotoxicity.[12]

-

Co-incubate cells with this compound and MPP+ for 24-48 hours.

-

-

Endpoint Analysis:

-

Cell Viability: Assess using an MTT or MTS assay according to the manufacturer's protocol.

-

Western Blot: Lyse cells to extract total protein. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against key proteins (e.g., α-synuclein, LC3-II/I for autophagy, cleaved Caspase-3 for apoptosis, p-mTOR, p-Akt, and TH) and appropriate secondary antibodies.

-

Immunofluorescence: Fix cells, permeabilize, and stain with antibodies for markers like α-synuclein or LC3 to visualize protein aggregation and autophagosome formation, respectively.

-

In Vivo: MPTP Mouse Model of Parkinson's Disease

This protocol describes the induction of a subacute PD model in mice using MPTP, followed by treatment with this compound.

-

Animals and Housing:

-

MPTP Model Induction (Subacute Regimen):

-

Safety Precaution: MPTP is a potent neurotoxin requiring strict safety protocols, including personal protective equipment and a designated negative-pressure room.[16]

-

Dissolve MPTP-HCl in sterile saline.

-

Administer MPTP via intraperitoneal (i.p.) injection at a dose of 30 mg/kg body weight once daily for five consecutive days.[15] This regimen reliably depletes striatal dopamine and causes loss of TH+ neurons.[16]

-

-

This compound Administration:

-

Prepare this compound in a suitable vehicle (e.g., saline with 0.5% Tween 80).

-

Begin administration concurrently with or immediately following the MPTP regimen.

-

Administer this compound daily via oral gavage (p.o.) at desired doses (e.g., 10 mg/kg, 20 mg/kg) for the duration of the study (e.g., 21 days).[10][11] The control group should receive the vehicle.

-

-

Behavioral Assessment:

-

Tissue Processing and Analysis:

-

At the end of the study, euthanize mice and perfuse with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for biochemistry).[15]

-

Dissect the substantia nigra and striatum and store at -80°C.[15]

-

HPLC: Homogenize striatal tissue to measure levels of dopamine and its metabolites (DOPAC, HVA).[16]

-

Immunohistochemistry: Section the substantia nigra and stain for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival. Stain for Iba1 to assess microglial activation.

-

Western Blot: Analyze tissue homogenates for levels of α-synuclein, autophagy markers, and inflammatory proteins.

-

Conclusion and Future Directions

This compound presents a compelling profile as a disease-modifying therapeutic candidate for Parkinson's disease. Its multifaceted mechanism, targeting both the clearance of pathogenic protein aggregates via autophagy and the suppression of detrimental neuroinflammation, addresses the core pathology of the disease in a way that current symptomatic treatments do not. The robust preclinical data from both in vivo and in vitro models provide a strong rationale for its continued development.

Future research should focus on several key areas:

-

Pharmacokinetics and Brain Penetrance: Detailed studies are needed to quantify the bioavailability and blood-brain barrier permeability of this compound to optimize dosing strategies.

-

Chronic Toxicity Studies: Long-term safety and toxicity studies are essential before consideration for clinical trials.

-

Combination Therapy: Investigating this compound in combination with existing dopaminergic therapies could reveal synergistic effects, potentially reducing the required dose of L-DOPA and mitigating its long-term side effects.

-

Derivative Optimization: The promising results from Corynoxine B derivatives like CB6 suggest that medicinal chemistry efforts to synthesize analogues with improved potency and brain permeability could yield a best-in-class clinical candidate.[10][11]

References

- 1. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]

- 3. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Plant Extracts and Phytochemicals Targeting α-Synuclein Aggregation in Parkinson's Disease Models [frontiersin.org]

- 6. Corynoxine, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative Stress in Parkinson's Disease: Potential Benefits of Antioxidant Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis and its Role in Parkinson’s Disease | Exon Publications [exonpublications.com]

- 9. View of Apoptosis and its Role in Parkinson’s Disease | Exon Publications [exonpublications.com]

- 10. Corynoxine B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corynoxine B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmiweb.com [pharmiweb.com]

- 13. SH-SY5Y culturing [protocols.io]

- 14. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Rhein alleviates MPTP-induced Parkinson’s disease by suppressing neuroinflammation via MAPK/IκB pathway [frontiersin.org]

- 16. modelorg.com [modelorg.com]

The Biological Activity of Corynoxeine in Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular smooth muscle cell (VSMC) proliferation and vasoregulation are critical components in the pathophysiology of various cardiovascular diseases, including atherosclerosis, restenosis following angioplasty, and hypertension. The identification of natural compounds that can modulate VSMC function represents a promising avenue for the development of novel therapeutic agents. Corynoxeine, an oxindole alkaloid isolated from the hooks of Uncaria rhynchophylla, has emerged as a compound of interest due to its demonstrated biological activities. This technical guide provides an in-depth overview of the known effects of this compound on VSMCs, with a focus on its anti-proliferative properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in this area.

Anti-Proliferative Activity of this compound on Vascular Smooth Muscle Cells

The most well-documented biological activity of this compound in VSMCs is its potent inhibition of proliferation induced by platelet-derived growth factor (PDGF-BB), a key mitogen implicated in vascular proliferative disorders.

Quantitative Data Summary

The inhibitory effects of this compound on PDGF-BB-induced VSMC proliferation and DNA synthesis have been quantified, demonstrating a concentration-dependent relationship.[1]

Table 1: Inhibitory Effects of this compound on PDGF-BB-Induced VSMC Proliferation [1]

| This compound Concentration (µM) | Inhibition of Cell Number (%) |

| 5 | 25.0 ± 12.5 |

| 20 | 63.0 ± 27.5 |

| 50 | 88.0 ± 12.5 |

Table 2: Inhibitory Effects of this compound on PDGF-BB-Induced VSMC DNA Synthesis [1]

| This compound Concentration (µM) | Inhibition of DNA Synthesis (%) |

| 5 | 32.8 ± 11.0 |

| 20 | 51.8 ± 8.0 |

| 50 | 76.9 ± 7.4 |

Mechanism of Anti-Proliferative Action: Inhibition of the ERK1/2 Signaling Pathway

This compound exerts its anti-proliferative effects by selectively targeting the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1] Pre-incubation of VSMCs with this compound significantly inhibits the phosphorylation of ERK1/2 induced by PDGF-BB.[1] Notably, this compound does not affect the upstream activators of ERK1/2, such as mitogen-activated protein kinase (MAPK)/ERK-activating kinase 1 and 2 (MEK1/2), nor does it impact other related signaling molecules like Akt, phospholipase C (PLC)γ1, or the PDGF receptor β (PDGF-Rβ) phosphorylation.[1] This specificity points to this compound as a potent and selective inhibitor of ERK1/2.[1]

Potential Vasorelaxant Activity

While direct studies on the vasorelaxant properties of isolated this compound are limited, research on the ethanolic extract of Uncaria rhynchophylla, a primary source of this compound, has demonstrated significant vasodilatory effects.[1][2]

The vasorelaxant mechanisms of the Uncaria rhynchophylla extract are multifaceted and involve both endothelium-dependent and -independent pathways.[3] Key signaling pathways implicated include:

-

Nitric Oxide/Soluble Guanylyl Cyclase/Cyclic Guanosine Monophosphate (NO/sGC/cGMP) Pathway : The extract promotes the release of nitric oxide from the endothelium, leading to vasorelaxation.[1][3]

-

Modulation of Ion Channels : The extract affects the regulation of membrane potential through voltage-operated calcium channels and various potassium channels.[1]

-

Intracellular Calcium Release : It has been shown to inhibit intracellular Ca2+ release from the inositol triphosphate receptor (IP3R).[2]

Further investigation is required to elucidate the specific contribution of this compound to these observed vasorelaxant effects of the whole plant extract.

Experimental Protocols

VSMC Proliferation Assay (Cell Counting)

This protocol is based on the methodology described by Kim et al. (2008).[1]

-

Cell Culture : Rat aortic VSMCs are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding : Cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.

-

Serum Starvation : To synchronize the cells in the G0/G1 phase, the culture medium is replaced with serum-free DMEM for 24 hours.

-

Treatment : Cells are pre-treated with various concentrations of this compound (5, 20, 50 µM) for 1 hour.

-

Stimulation : PDGF-BB (50 ng/mL) is added to the wells to induce proliferation, and the cells are incubated for 24 hours.

-

Cell Counting : Cells are washed with phosphate-buffered saline (PBS), trypsinized, and the cell number is determined using a hemocytometer or an automated cell counter.

DNA Synthesis Assay ([³H]-Thymidine Incorporation)

This protocol is a standard method for assessing DNA synthesis and is adapted from the study by Kim et al. (2008).[1]

-

Cell Culture and Seeding : Follow steps 1-3 of the VSMC Proliferation Assay protocol.

-

Treatment and Stimulation : Cells are pre-treated with this compound (5, 20, 50 µM) for 1 hour, followed by stimulation with PDGF-BB (50 ng/mL).

-

Radiolabeling : [³H]-thymidine (1 µCi/mL) is added to each well, and the cells are incubated for 24 hours.

-

Harvesting : The medium is removed, and the cells are washed twice with cold PBS.

-

Precipitation : 10% trichloroacetic acid (TCA) is added, and the plates are incubated at 4°C for 30 minutes to precipitate DNA.

-

Washing : The TCA is removed, and the cells are washed with 95% ethanol.

-

Lysis : The cells are lysed with 0.5 N NaOH.

-

Scintillation Counting : The lysate is transferred to scintillation vials, scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the general steps for assessing protein phosphorylation.

-

Cell Culture, Treatment, and Stimulation : Follow steps 1-5 of the VSMC Proliferation Assay protocol, using a shorter incubation time (e.g., 15-30 minutes) after PDGF-BB stimulation, as phosphorylation events are often rapid.

-

Cell Lysis : Cells are washed with cold PBS and lysed on ice with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Secondary Antibody Incubation : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions

The current body of research provides a strong foundation for the anti-proliferative effects of this compound in VSMCs. However, to fully understand its therapeutic potential, further investigations are warranted in the following areas:

-

Vasorelaxation : Studies using isolated this compound are needed to confirm its role in the vasorelaxant effects observed with the Uncaria rhynchophylla extract and to elucidate the specific molecular mechanisms involved.

-

Cell Migration : Given that VSMC migration is a key event in neointima formation, investigating the effects of this compound on this process is a logical next step. Standard assays such as the wound healing (scratch) assay or the Boyden chamber assay could be employed.

-

Apoptosis : The potential of this compound to induce apoptosis in hyperproliferative VSMCs should be explored using techniques like TUNEL staining or flow cytometry for annexin V.

-

In Vivo Studies : Ultimately, the efficacy of this compound in animal models of vascular proliferative diseases will be crucial to validate its therapeutic potential.

Conclusion

This compound demonstrates significant and specific biological activity in vascular smooth muscle cells, primarily through the inhibition of PDGF-BB-induced proliferation. This effect is mediated by the targeted inhibition of ERK1/2 phosphorylation. While its roles in vasorelaxation, migration, and apoptosis require further elucidation, the existing data strongly suggest that this compound is a promising natural compound for the development of novel therapies for cardiovascular diseases characterized by abnormal VSMC proliferation. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this compound's therapeutic potential.

References

- 1. Mechanisms of Action of Uncaria rhynchophylla Ethanolic Extract for Its Vasodilatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gou-teng (from Uncaria rhynchophylla Miquel)-induced endothelium-dependent and -independent relaxations in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin of Corynoxeine in Uncaria rhynchophylla: A Technical Guide to its Biosynthesis and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynoxeine, a tetracyclic monoterpenoid oxindole alkaloid found in Uncaria rhynchophylla, has garnered significant interest for its potential therapeutic applications. Understanding its origin within the plant is crucial for optimizing its production, whether through cultivation or synthetic biology approaches. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the regulatory networks that govern its formation. We present a synthesis of current research, including quantitative data on alkaloid accumulation, detailed experimental protocols for its analysis, and visual representations of the core biosynthetic and signaling pathways.

Introduction

Uncaria rhynchophylla (Gouteng), a plant in the Rubiaceae family, is a cornerstone of traditional Chinese medicine, primarily used for cardiovascular and central nervous system disorders.[1] The therapeutic effects are largely attributed to its rich profile of terpenoid indole alkaloids (TIAs), among which this compound is a prominent constituent.[1][2] this compound is a spirooxindole alkaloid, characterized by a unique scaffold where an oxindole ring shares a single atom with a heterocyclic moiety.[3] This structural complexity hints at a sophisticated biosynthetic pathway, which is the focus of this guide. Elucidating this pathway is paramount for the targeted metabolic engineering of U. rhynchophylla or heterologous host systems to enhance the yield of this valuable compound.

The Biosynthetic Pathway of this compound

The formation of this compound is an intricate process that is part of the larger TIA biosynthetic network. The pathway can be broadly divided into three main stages: the formation of the indole precursor (tryptamine), the formation of the terpenoid precursor (secologanin), and their condensation followed by a series of modifications to yield the final this compound molecule.

Precursor Biosynthesis

The journey to this compound begins with two primary building blocks derived from separate metabolic routes:

-

Tryptamine: This indole component originates from the shikimic acid pathway, where chorismate is converted to tryptophan. The enzyme tryptophan decarboxylase (TDC) then catalyzes the decarboxylation of tryptophan to produce tryptamine.[2]

-

Secologanin: This iridoid monoterpenoid is synthesized via the methylerythritol phosphate (MEP) pathway. Geranyl pyrophosphate (GPP) is converted to geraniol by geraniol synthase (GES).[4] A series of subsequent enzymatic reactions, which are not yet fully elucidated in U. rhynchophylla, transform geraniol into secologanin.

Formation of the Core Skeleton and this compound

The indole and terpenoid precursors converge in a critical condensation reaction catalyzed by strictosidine synthase (STR) , which joins tryptamine and secologanin to form strictosidine , the universal precursor for all TIAs.[2][4][5]

From strictosidine, the pathway to this compound involves a series of complex, and still partially speculative, enzymatic transformations. The key event is the oxidative rearrangement of a corynanthe-type alkaloid precursor to form the characteristic spirooxindole scaffold of this compound.[3] While the precise intermediate and enzyme in U. rhynchophylla are yet to be definitively characterized, research in the related plant Mitragyna speciosa has identified a cytochrome P450 enzyme from the CYP71 family (3eCIS) that catalyzes the formation of spirooxindole alkaloids from corynanthe-type precursors.[3] It is highly probable that a homologous enzyme performs this crucial step in U. rhynchophylla.[5][6]

The proposed biosynthetic pathway is illustrated in the diagram below:

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound and its isomers in Uncaria rhynchophylla can vary significantly depending on the plant tissue, geographical origin, and environmental conditions.[1][7][8] Quantitative analysis is essential for quality control and for understanding the plant's metabolic response to different stimuli. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.[1][3][9]

| Alkaloid | Plant Part/Sample | Concentration Range (µg/g or as specified) | Reference |

| This compound | Stems and hooks | 0.0020% - 0.2096% (of total alkaloids) | [7] |

| 19 batches of U. rhynchophylla | 0.016 - 0.231 mg/g | [10] | |

| 3 samples from Jiangxi | 0.082 - 0.121 mg/g | [3] | |

| Isothis compound | 19 batches of U. rhynchophylla | 0.021 - 0.352 mg/g | [10] |

| 3 samples from Jiangxi | 0.113 - 0.165 mg/g | [3] | |

| Rhynchophylline | Stems and hooks | Accounts for 28-50% of total alkaloids | [1] |

| 19 batches of U. rhynchophylla | 0.127 - 1.053 mg/g | [10] | |

| 3 samples from Jiangxi | 0.632 - 0.891 mg/g | [3] | |

| Isorhynchophylline | Stems and hooks | Accounts for 15% of total alkaloids | [1] |

| 19 batches of U. rhynchophylla | 0.211 - 1.258 mg/g | [10] | |

| 3 samples from Jiangxi | 0.785 - 1.026 mg/g | [3] |

Table 1: Quantitative data of major alkaloids in Uncaria rhynchophylla.

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound is tightly regulated by both developmental cues and environmental signals. The jasmonate and light signaling pathways have been identified as key regulators of TIA biosynthesis in U. rhynchophylla and related species.

Jasmonate Signaling Pathway

Jasmonates, particularly methyl jasmonate (MeJA), are plant hormones that mediate defense responses. Elicitation with MeJA has been shown to upregulate the expression of TIA biosynthetic genes. The signaling cascade involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn allows for the activation of transcription factors like ORCA and the repression of others like ZCT, leading to the coordinated expression of pathway genes.[11]

Light Signaling Pathway

Light is a critical environmental factor that influences TIA accumulation.[2] The light signaling pathway involves a complex interplay of photoreceptors and transcription factors. Key players include the positive regulators HY5 and GATA transcription factors (UrGATA7 and UrGATA8), and the negative regulators PIFs (Phytochrome Interacting Factors).[2][5] Light perception leads to the stabilization of HY5 and the degradation of PIFs, tipping the balance towards the activation of TIA biosynthetic genes.

Experimental Protocols

Extraction and Isolation of this compound

A common procedure for the extraction and isolation of this compound and other alkaloids from U. rhynchophylla involves solvent extraction followed by chromatographic separation.[12][13]

Protocol: Bioassay-Guided Fractionation [13]

-

Extraction:

-

Air-dried and powdered plant material (e.g., stems with hooks) is refluxed with 95% ethanol.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

-

Column Chromatography:

-

The active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

A gradient elution system (e.g., chloroform-methanol) is used to separate the components.

-

-

Preparative HPLC:

-

Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Quantification by HPLC-MS

Protocol: LC-MS for Alkaloid Profiling [1]

-

Sample Preparation:

-

A precisely weighed amount of powdered plant material (e.g., 100 mg) is extracted with a suitable solvent (e.g., methanol) using ultrasonication.

-

The extract is centrifuged, and the supernatant is filtered through a 0.22 µm filter.

-

-

Chromatographic Conditions:

-

Column: Agilent Eclipse plus C18 (4.6 × 150 mm, 3.5 μm).[1]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).[1]

-

Gradient Program: A typical gradient might be: 0–3 min, 5% B; 3–12 min, 5–30% B; 12–15 min, 30–95% B; followed by washing and re-equilibration.[1]

-

Flow Rate: 0.8 mL/min.[1]

-

Injection Volume: 10 μL.[1]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification against a standard curve of pure this compound.

-

Conclusion and Future Perspectives

The biosynthetic origin of this compound in Uncaria rhynchophylla is a testament to the complex metabolic capabilities of medicinal plants. Its formation from primary metabolites via the shikimate and MEP pathways, followed by the core TIA pathway and a crucial oxidative rearrangement, highlights key targets for metabolic engineering. The regulation of this pathway by jasmonate and light signaling provides avenues for optimizing cultivation practices to enhance alkaloid yield.

While significant progress has been made, several areas warrant further investigation. The definitive identification and characterization of the specific cytochrome P450 enzyme responsible for the spirooxindole scaffold formation in U. rhynchophylla remains a critical research goal. A deeper understanding of the transcription factor networks and their cross-talk will enable more precise manipulation of the regulatory pathways. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis and harness its therapeutic potential.

References

- 1. Profiles of Metabolic Genes in Uncaria rhynchophylla and Characterization of the Critical Enzyme Involved in the Biosynthesis of Bioactive Compounds-(iso)Rhynchophylline [mdpi.com]

- 2. Comparative transcriptome analysis revealed the molecular mechanism of the effect of light intensity on the accumulation of rhynchophylline and isorhynchophylline in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic identification and quantification of tetracyclic monoterpenoid oxindole alkaloids in Uncaria rhynchophylla and their fragmentations in Q-TOF-MS spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genome-wide identification of GATA transcription factor family and the effect of different light quality on the accumulation of terpenoid indole alkaloids in Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Corynoxeine as a Potent Anti-inflammatory Agent: A Technical Guide

Abstract: Inflammation is a critical biological response implicated in a myriad of acute and chronic diseases. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a cornerstone of modern drug development. Corynoxeine, a tetracyclic oxindole alkaloid derived from the medicinal plant Uncaria rhynchophylla, has emerged as a promising therapeutic candidate.[1] Traditionally used for convulsive disorders, recent scientific investigations have unveiled its significant anti-inflammatory and antioxidant properties.[2] This document provides a comprehensive technical overview of this compound's mechanisms of action, supported by quantitative data from key preclinical studies. It details the experimental protocols used to elucidate its function and visualizes the complex signaling pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways that are central to the inflammatory response. Its multifaceted mechanism involves the suppression of pro-inflammatory cascades and the activation of protective, antioxidant pathways.

Inhibition of MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) cascade, is pivotal in mediating cellular responses to inflammatory stimuli.[3] this compound has been identified as a potent inhibitor of ERK1/2.[4] In models of vascular smooth muscle cell (VSMC) proliferation induced by platelet-derived growth factor (PDGF-BB), this compound significantly inhibits the phosphorylation and activation of ERK1/2 without affecting upstream activators like MEK1/2.[5] This targeted inhibition curtails the downstream inflammatory processes and cellular proliferation associated with vascular inflammatory diseases like atherosclerosis.[3][5]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[1][6] this compound has been shown to effectively suppress the activation of the NF-κB pathway.[1][2] In studies involving colistin-induced nephrotoxicity, this compound supplementation significantly attenuated the increased mRNA levels of NF-κB and its downstream targets (TNF-α, IL-1β, IL-6).[1] This inhibition prevents the nuclear translocation of NF-κB, thereby halting the transcription of key inflammatory mediators.

Activation of the Nrf2/HO-1 Antioxidant Pathway

In addition to suppressing pro-inflammatory signals, this compound actively promotes cellular defense mechanisms. It activates the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a critical regulator of antioxidant responses.[2][3] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like HO-1.[3] Studies show that this compound supplementation significantly increases the expression of Nrf2 and HO-1 proteins.[3] This activation helps to counteract the oxidative stress that accompanies inflammation, thereby protecting cells from damage.[2] The upregulation of the Nrf2/HO-1 pathway may also contribute to the inhibition of NF-κB-mediated inflammation.[2]

Inhibition of TGF-β/NOX4 and PI3K/AKT/COX-2 Pathways

Further research indicates this compound's inhibitory action extends to other significant pathways. It has been shown to decrease the expression of transforming growth factor-β (TGF-β) and nicotinamide adenine dinucleotide phosphate hydrogen oxidase 4 (NOX4) proteins, a pathway implicated in oxidative stress and fibrosis.[3] Additionally, a related compound, corynoxine (an isomer), has been demonstrated to suppress the PI3K/AKT signaling pathway, leading to a dose-dependent reduction in Cyclooxygenase-2 (COX-2) expression in lung adenocarcinoma cells.[7] While this finding is for a related isomer, it suggests a potential mechanism for this compound that warrants further investigation.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory and cytoprotective effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Experimental Model | Parameter Measured | This compound Concentration | Result | Reference |

| PDGF-BB-induced Rat Aortic VSMC Proliferation | Cell Number Inhibition | 5 µM | 25.0 ± 12.5% | [5] |

| 20 µM | 63.0 ± 27.5% | [5] | ||

| 50 µM | 88.0 ± 12.5% | [5] | ||

| PDGF-BB-induced Rat Aortic VSMC Proliferation | DNA Synthesis Inhibition | 5 µM | 32.8 ± 11.0% | [5] |

| 20 µM | 51.8 ± 8.0% | [5] | ||

| 50 µM | 76.9 ± 7.4% | [5] | ||

| Lung Adenocarcinoma (A549 cells) (Corynoxine) | Cell Viability (IC50) | 101.6 µM | 50% inhibition | [7] |

Table 2: In Vivo Efficacy of this compound

| Experimental Model | Species | Dosage | Parameter Measured (mRNA levels in kidney) | Result | Reference |

| Colistin-Induced Nephrotoxicity | Mice | Not specified | NF-κB | Significantly decreased vs. colistin-only group | [1][3] |

| TNF-α | Significantly decreased vs. colistin-only group | [1][3] | |||

| IL-1β | Significantly decreased vs. colistin-only group | [1][3] | |||

| IL-6 | Significantly decreased vs. colistin-only group | [1][3] | |||

| Nrf2 Protein | Significantly increased vs. colistin-only group | [3] | |||

| HO-1 Protein | Significantly increased vs. colistin-only group | [3] | |||

| TGF-β Protein | Significantly decreased vs. colistin-only group | [3] | |||

| NOX4 Protein | Significantly decreased vs. colistin-only group | [3] |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

In Vitro: Inhibition of VSMC Proliferation

This protocol outlines the methodology used to assess this compound's effect on vascular smooth muscle cell proliferation, a key event in vascular inflammation.[5]

-

Cell Culture:

-

Rat aortic vascular smooth muscle cells (VSMCs) are isolated and cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment Protocol:

-

VSMCs are seeded in 24-well plates and grown to sub-confluence.

-

Cells are serum-starved for 24 hours to synchronize their cell cycle.

-

Cells are pre-treated with varying concentrations of this compound (e.g., 5, 20, 50 µM) for 1 hour.

-

Inflammation and proliferation are induced by adding 50 ng/mL of platelet-derived growth factor (PDGF-BB).

-

Cells are incubated for an additional 24 hours.

-

-

Analysis:

-

Cell Counting: Cells are trypsinized and counted using a hemocytometer to determine the inhibition of cell proliferation.

-

DNA Synthesis Assay ([³H]-thymidine incorporation): During the final 4 hours of incubation, [³H]-thymidine is added to the culture medium. The amount of incorporated radioactivity is measured using a scintillation counter to assess DNA synthesis.

-

Western Blotting: Cell lysates are collected to analyze the phosphorylation status of ERK1/2 using specific primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

In Vivo: Colistin-Induced Nephrotoxicity Model

This protocol describes an animal model used to evaluate the protective effects of this compound against inflammation and oxidative stress in the kidney.[1][2]

-

Animal Model:

-

Male C57BL/6 mice are used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

-

Treatment Protocol:

-

Mice are randomly divided into groups (e.g., Control, Colistin-only, Colistin + this compound).

-

The treatment group receives this compound supplementation (e.g., via oral gavage) for a specified period.

-

Nephrotoxicity is induced by daily intraperitoneal injections of colistin (e.g., 20 mg/kg/day) for 7 consecutive days.

-

Control animals receive saline injections.

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, mice are euthanized.

-

Blood samples are collected for serum biochemistry analysis (e.g., BUN, creatinine).

-

Kidney tissues are harvested. One portion is fixed in formalin for histological examination (H&E staining), while another portion is snap-frozen for molecular analysis.

-

qRT-PCR: Total RNA is extracted from kidney tissue to quantify the mRNA expression levels of inflammatory markers (NF-κB, TNF-α, IL-1β, IL-6).

-

Western Blotting: Protein is extracted from kidney tissue to measure the expression levels of key proteins (Nrf2, HO-1, TGF-β, NOX4).

-

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit key pro-inflammatory pathways such as MAPK/ERK and NF-κB, while simultaneously activating the protective Nrf2/HO-1 antioxidant response, presents a compelling therapeutic profile.[1][2][3][5] The quantitative data from both in vitro and in vivo models provide robust evidence for its efficacy in mitigating inflammatory responses and cellular damage.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Clinical Trials: Given the strong preclinical evidence, well-designed clinical trials are warranted to evaluate the safety and efficacy of this compound in human inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammatory disorders.

-

Mechanism Elucidation: Further investigation into its effects on other inflammatory pathways, such as the NLRP3 inflammasome, could reveal additional therapeutic applications.[8][9][10]

-

Synergistic Formulations: Exploring the potential of this compound in combination with other anti-inflammatory agents could lead to more effective treatment strategies with reduced side effects.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Supplementation Ameliorates Colistin-Induced Kidney Oxidative Stress and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]